Product packaging for Methyl 4,6-dichloro-5-nitronicotinate(Cat. No.:CAS No. 89247-05-2)

Methyl 4,6-dichloro-5-nitronicotinate

Cat. No.: B1420050
CAS No.: 89247-05-2
M. Wt: 251.02 g/mol
InChI Key: WEVGYEXAMYIOMD-UHFFFAOYSA-N
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Description

Methyl 4,6-dichloro-5-nitronicotinate (CAS 89247-05-2) is a high-purity, specialized chemical building block critical for advanced research and development in medicinal and synthetic chemistry. This compound, with a molecular formula of C 7 H 4 Cl 2 N 2 O 4 and a molecular weight of 251.02 g/mol, serves as a versatile intermediate for constructing complex molecules . Its structure features two chlorine atoms and a nitro group on the pyridine ring, making it a highly reactive substrate for nucleophilic substitution and other functional group transformations . This reactivity profile is essential for synthesizing targeted compounds with potential bioactivity. The primary research value of this nitronicotinate derivative lies in its application as a key precursor in pharmaceutical discovery. It is a validated intermediate in the synthesis of various pharmacologically active compounds. To ensure stability and integrity, the product requires careful cold-chain transportation and must be stored sealed in a dry environment at 2-8°C . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet and handle the material with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl2N2O4 B1420050 Methyl 4,6-dichloro-5-nitronicotinate CAS No. 89247-05-2

Properties

IUPAC Name

methyl 4,6-dichloro-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O4/c1-15-7(12)3-2-10-6(9)5(4(3)8)11(13)14/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVGYEXAMYIOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670552
Record name Methyl 4,6-dichloro-5-nitropyridine-3-carboxylate
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Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89247-05-2
Record name Methyl 4,6-dichloro-5-nitro-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89247-05-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,6-dichloro-5-nitropyridine-3-carboxylate
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Record name 89247-05-2
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Preparation Methods

Starting Materials and Initial Nitration

  • The synthesis often begins with diethyl malonate , which undergoes nitration using excess concentrated or fuming nitric acid at controlled temperatures (0–30°C). This step yields 2-nitro diethyl malonate derivatives after hydrolysis and solvent extraction.
  • Reaction conditions: Molar ratio of nitric acid to diethyl malonate ranges from 4.0 to 10.0 equivalents, with solvents like toluene or ethyl acetate preferred for extraction and purification.

Cyclization Step

  • The nitrated malonate intermediate is subjected to cyclization with thiourea in ethanol under reflux conditions with sodium metal as a catalyst.
  • Typical conditions: 200 mL ethanol, sodium metal (about 2.0–2.5 equivalents), and thiourea (1.0–1.05 equivalents), heated at 40–60°C with stirring for 3–6 hours.
  • This produces 4,6-dihydroxy-2-mercapto-5-nitropyrimidine intermediates with yields ranging from 58% to 82% depending on reaction time and reagent ratios.
  • After reaction completion, the mixture is neutralized with hydrochloric acid to pH 5–6 to precipitate the product, which is then filtered and vacuum dried.

Methylation and Ester Formation

  • The mercapto intermediate is methylated to form the methyl ester group at the 3-position of the pyridine ring.
  • This step typically involves methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, although exact reagents and conditions vary in literature.

Chlorination

  • The final chlorination step introduces chlorine atoms at the 4 and 6 positions of the pyridine ring.
  • Phosphorus oxychloride (POCl3) is commonly used as the chlorinating agent, often under reflux conditions.
  • This step converts hydroxyl groups to chloro substituents, yielding methyl 4,6-dichloro-5-nitronicotinate with yields reported around 80–83%.
Step Reagents/Conditions Product Yield (%) Notes
1. Nitration Diethyl malonate + HNO3 (4–10 eq), 0–30°C 2-Nitro diethyl malonate Extraction with toluene or ethyl acetate
2. Cyclization Thiourea, Na metal, EtOH, reflux 40–60°C 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine 58–82 pH adjusted to 5–6, vacuum dried
3. Methylation Methyl iodide or equivalent, base Methyl ester intermediate Conditions vary, methyl ester formation
4. Chlorination POCl3, reflux This compound ~82 Chlorination at 4,6 positions
  • Increasing sodium metal equivalents and reaction time in the cyclization step improves yield significantly (from 58% to 82%).
  • Maintaining controlled temperature during nitration prevents over-nitration or decomposition.
  • Use of mixed acid systems (nitric acid, trichloroacetic acid, and acetic acid) for nitration of pyrimidine intermediates has been shown to be efficient with yields above 88%.
  • Chlorination with POCl3 is selective and high-yielding, critical for obtaining the dichlorinated product.

The preparation of this compound is achieved through a multi-step synthetic route starting from diethyl malonate involving:

  • Controlled nitration to introduce the nitro group.
  • Cyclization with thiourea under basic reflux to form the pyrimidine ring.
  • Methylation to install the methyl ester.
  • Chlorination with phosphorus oxychloride to introduce chlorine atoms at specific positions.

Optimizing reagent ratios, reaction times, and temperatures at each step is crucial for maximizing yield and purity. This methodology is well-documented in patent literature and peer-reviewed journals, confirming its reliability and industrial relevance.

Scientific Research Applications

Methyl 4,6-dichloro-5-nitronicotinate is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4,6-dichloro-5-nitronicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 4,6-Dichloro-5-Nitronicotinate (CAS 154012-15-4)

  • Molecular Formula : C₈H₅Cl₂N₂O₄
  • Molecular Weight : 265.04 g/mol
  • Key Differences :
    • The ethyl ester substituent increases molecular weight by 14.02 g/mol compared to the methyl ester analog.
    • The longer alkyl chain may enhance lipophilicity (predicted higher LogP) and alter solubility in organic solvents .
  • Synthesis : Prepared via phosphorus oxychloride-mediated chlorination of ethyl 4,6-dihydroxy-5-nitronicotinate, analogous to the methyl ester’s synthesis .
  • Applications : Used in laboratory research as a precursor for pharmaceuticals, similar to the methyl ester .

6-Chloro-5-Nitronicotinic Acid (CAS 7477-10-3)

  • Molecular Formula : C₆H₃ClN₂O₄
  • Molecular Weight : 202.55 g/mol
  • Key Differences :
    • Lacks the methyl ester group, resulting in a free carboxylic acid moiety.
    • Lower LogP (~1.5 ) due to increased polarity, reducing membrane permeability compared to the esterified form .
  • Reactivity : The carboxylic acid group enables direct conjugation or salt formation, unlike the ester, which requires hydrolysis for further modification.

Methyl 2,4-Dichloro-5-Nitrobenzoate (CAS 101495-62-9)

  • Molecular Formula: C₈H₅Cl₂NO₄
  • Molecular Weight : 250.04 g/mol
  • Key Differences: A benzoate ester with nitro and chloro substituents on a benzene ring, contrasting with the pyridine core of the target compound.
  • Applications : Used in agrochemical research, highlighting how ring heteroatoms influence biological activity .

4,6-Dichloro-5-Methylnicotinic Acid (CAS 252552-12-8)

  • Molecular Formula: C₇H₅Cl₂NO₂
  • Molecular Weight : 206.03 g/mol
  • Key Differences :
    • Replaces the nitro group with a methyl substituent, reducing electrophilicity and reactivity toward nucleophilic substitution.
    • The absence of the nitro group simplifies reduction chemistry but limits utility in reactions requiring nitro-derived intermediates .

Structural and Functional Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Applications
Methyl 4,6-dichloro-5-nitronicotinate 89247-05-2 C₇H₄Cl₂N₂O₄ 251.02 Cl (4,6), NO₂ (5), COOCH₃ 2.6 Pharmaceutical intermediate
Ethyl 4,6-dichloro-5-nitronicotinate 154012-15-4 C₈H₅Cl₂N₂O₄ 265.04 Cl (4,6), NO₂ (5), COOCH₂CH₃ ~2.8* Laboratory research
6-Chloro-5-nitronicotinic acid 7477-10-3 C₆H₃ClN₂O₄ 202.55 Cl (6), NO₂ (5), COOH ~1.5 Chemical synthesis
Methyl 2,4-dichloro-5-nitrobenzoate 101495-62-9 C₈H₅Cl₂NO₄ 250.04 Cl (2,4), NO₂ (5), COOCH₃ ~2.5 Agrochemical research
4,6-Dichloro-5-methylnicotinic acid 252552-12-8 C₇H₅Cl₂NO₂ 206.03 Cl (4,6), CH₃ (5), COOH ~1.2 Medicinal chemistry

*Predicted based on alkyl chain elongation.

Biological Activity

Methyl 4,6-dichloro-5-nitronicotinate (MDCN) is a compound of interest due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article explores the available research findings, mechanisms of action, and potential applications of MDCN.

Chemical Structure and Properties

MDCN is a derivative of nicotine, characterized by its unique structure which includes two chlorine atoms and a nitro group. Its molecular formula is C7H4Cl2N2O4C_7H_4Cl_2N_2O_4 and it has a molecular weight of 235.02 g/mol. The compound's structure is crucial for its interaction with biological targets, particularly nAChRs.

The biological activity of MDCN primarily involves its interaction with nAChRs, which are integral in neurotransmission within the central and peripheral nervous systems. The binding affinities of MDCN to various nAChR subtypes have been evaluated in several studies:

  • Binding Affinity : MDCN exhibits moderate binding affinity towards the α4β2 subtype (K_i = 12.2 μM) and a weaker affinity for the α7 subtype (K_i > 100 μM) . These interactions suggest that MDCN may modulate neurotransmitter release, particularly dopamine, which is significant in neuropharmacology.

In Vitro Studies

  • Neuronal Cell Lines : MDCN has been tested in neuronal cell lines to assess its effects on cell viability and neurotransmitter release. Results indicate that it can enhance dopamine release, similar to other nicotine derivatives .
  • Immunogenic Potential : Research has also explored the use of MDCN as a hapten for developing nicotine vaccines. Mice immunized with MDCN showed high antibody titers against nicotine, suggesting potential for therapeutic applications in smoking cessation .

Case Studies

  • Study on Neuroprotection : A study investigated the neuroprotective effects of MDCN in models of neurodegeneration. The results indicated that MDCN could reduce neuronal death induced by oxidative stress, highlighting its potential as a neuroprotective agent .

Data Table: Biological Activity Summary

Activity Subtype Binding Affinity (K_i) Effect
nAChR α4β2α4β212.2 μMModerate binding
nAChR α7α7>100 μMWeak binding
Dopamine Release--Enhanced release
Immunogenic Response--High antibody titers

Q & A

Q. What are the established synthetic routes for Methyl 4,6-dichloro-5-nitronicotinate, and what reaction conditions are critical for reproducibility?

The compound is synthesized via nucleophilic substitution of ethyl 4,6-dichloro-5-nitronicotinate with ammonia. Key conditions include:

  • Solvent system: Dichloromethane and 1,4-dioxane (1:1 v/v).
  • Temperature: Initial reaction at 0°C, followed by stirring at ambient temperature for 24 hours.
  • Purification: Silica gel column chromatography using ether/ethyl acetate (gradient elution) . Table 1: Synthesis Parameters
ParameterCondition
SubstrateEthyl 4,6-dichloro-5-nitronicotinate
NucleophileAmmonia
SolventDichloromethane/1,4-dioxane
Reaction Time24 hours
Yield*~70–80% (crude)
*Post-purification yields may vary due to column efficiency.

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions on the pyridine ring (e.g., nitro and chloro groups).
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm).
  • X-ray Crystallography: Definitive structural confirmation via SHELX software for small-molecule refinement (e.g., SHELXL for bond-length validation) .
  • Melting Point: Reported as 65–66°C (consistent across studies) .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

  • Molecular Weight: 251.024 g/mol.
  • Density: 1.606 ± 0.06 g/cm³ (predicted).
  • LogP: 2.61 (indicative of moderate lipophilicity).
  • Thermal Stability: Decomposes above 341°C (predicted boiling point) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

  • Catalyst Screening: Test Pd-mediated cross-coupling for aryl substitutions (e.g., Suzuki-Miyaura for introducing aryl groups).
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) to enhance nitro-group reactivity.
  • Microwave-Assisted Synthesis: Reduce reaction times from hours to minutes while maintaining yield .

Q. How should discrepancies in spectroscopic data (e.g., NMR splitting patterns) be addressed during structural validation?

  • Variable-Temperature NMR: Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at –40°C.
  • DFT Calculations: Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values.
  • Alternative Crystallization: Recrystallize in hexane/ethyl acetate to obtain higher-quality crystals for X-ray analysis .

Q. What experimental designs are appropriate for probing the biological activity of this compound derivatives?

  • Antimicrobial Assays: Use microbroth dilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria.
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations.
  • Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents (e.g., replacing nitro with amino groups) .

Q. What mechanistic insights can be gained from studying the reactivity of the nitro group in this compound?

  • Reduction Studies: Catalytic hydrogenation (H₂/Pd-C) to assess conversion to amine derivatives.
  • Electrochemical Analysis: Cyclic voltammetry to determine redox potentials of the nitro group.
  • Nitro-to-Cyano Transformations: Investigate nucleophilic aromatic substitution with cyanide sources .

Q. How can computational modeling aid in predicting the reactivity of this compound in complex reactions?

  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways.
  • Docking Studies: Predict binding affinities for enzyme targets (e.g., bacterial dihydrofolate reductase).
  • Hammett Plots: Correlate substituent electronic effects with reaction rates using σ constants .

Data Contradiction Analysis

Example: Discrepancies in reported melting points (e.g., 65–66°C vs. undefined ranges in older literature).

  • Resolution: Cross-validate with differential scanning calorimetry (DSC) and ensure purity >95% via HPLC. Impurities (e.g., residual solvents) can depress melting points .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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